Product packaging for O-Phenyl ethanethioate(Cat. No.:CAS No. 30623-40-6)

O-Phenyl ethanethioate

Cat. No.: B13820210
CAS No.: 30623-40-6
M. Wt: 152.22 g/mol
InChI Key: CARWLUDBSNWZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Phenyl ethanethioate, also known as phenyl thioacetate, is a chemical compound with the molecular formula C 8 H 8 OS and a molecular weight of 152.21 g/mol . This compound is a clear, colorless liquid with a density of approximately 1.124 g/mL . It has a boiling point of 238.0 °C at 760 mmHg and a flash point of 79.4 °C, classifying it as a combustible liquid . Researchers value this compound for its role in studying reaction mechanisms, particularly hydrolysis. The enthalpy of hydrolysis for this compound has been precisely measured at -12.4 ± 0.3 kJ/mol in the liquid phase . Beyond fundamental thermodynamic studies, thioacetate-functionalized molecules are valuable building blocks in synthetic chemistry. Recent research in molecular electronics utilizes similar compounds as thioacetate precursors, which can form strong bonds with metallic electrodes for the study of conductive molecular systems . Furthermore, structurally related ethanethioate derivatives have been investigated for their potential as enzyme inhibitors, showing activities such as enkephalinase inhibition, which is relevant for analgesic research . Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. The specified lot is for R&D purposes only, and it is the responsibility of the purchaser to ensure a safe working environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8OS B13820210 O-Phenyl ethanethioate CAS No. 30623-40-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30623-40-6

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

O-phenyl ethanethioate

InChI

InChI=1S/C8H8OS/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

CARWLUDBSNWZKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=S)OC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for O Phenyl Ethanethioate and Analogues

Direct Thioesterification Approaches for O-Phenyl Ethanethioate

Direct thioesterification methods provide straightforward routes to this compound by forming the characteristic thioester linkage. These methods often involve the reaction of a carboxylic acid or its derivative with a thiol.

Condensation Reactions with Thioacetic Acid or Salts

One common approach involves the condensation of a phenol (B47542) or its derivative with thioacetic acid or its salts. Thioacetic acid (CH₃COSH) is a sulfur analogue of acetic acid and serves as a direct source of the ethanethioyl group. wikipedia.org The reaction typically proceeds via activation of the carboxylic acid, followed by nucleophilic attack by the thiol. Salts of thioacetic acid, such as potassium thioacetate (B1230152), can also be employed, often in the presence of a base. wikipedia.org These reactions can be facilitated by the use of coupling agents that activate the carboxylic acid component, promoting the formation of the thioester bond.

In a related approach, free carboxylic acids can react directly with free thiols in the presence of a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid, to produce thioesters in high yields. rsc.org

Thioesterification of Aldehydes with Thiol Sources

An alternative strategy for the synthesis of thioesters involves the thioesterification of aldehydes. This method utilizes an intermolecular radical reaction of aldehydes with a thiol source. semanticscholar.org For instance, a rare earth/lithium amide complex, RE[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃, has been shown to catalyze the direct thioesterification of aldehydes with thiols under mild, solvent-free conditions, offering an atom-efficient pathway to thioesters. organic-chemistry.org This approach avoids the need for an external oxidant.

Transition Metal-Catalyzed Synthesis of this compound

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the formation of carbon-sulfur bonds, providing efficient routes to this compound and its analogues.

Copper-Catalyzed Carbon-Sulfur Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are a cornerstone for the synthesis of aryl thioesters. These reactions typically involve the coupling of an aryl halide or a related precursor with a sulfur-containing reagent. A simple and inexpensive catalytic system utilizing copper(I) iodide without a ligand has been reported for the synthesis of substituted diaryl thioethers under mild conditions. uu.nl This method demonstrates good chemoselectivity and functional group tolerance. uu.nl

A regioselective method for C-S bond formation using 2-halobenzoic acids and thiols has been developed using a Cu/Cu₂O catalyst, which notably does not require a strong base or other additives. nih.gov This procedure allows for the synthesis of arylthiobenzoic acids, which are precursors or analogues of this compound.

Understanding the mechanism of copper-catalyzed C-S bond formation is crucial for optimizing reaction conditions and expanding the substrate scope. Mechanistic studies suggest that the catalytic cycle can be initiated by the reduction of a Cu(II) catalyst to a Cu(I) species. rsc.org For instance, in the domino synthesis of 2-acyldihydrobenzo[b]thiophenes, the xanthate substrate reduces the copper(II) catalyst to initiate the cycle. rsc.org

In some copper-catalyzed reactions, a dual oxidation process is involved. For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids involves copper-catalyzed oxidative decarboxylation followed by oxidative functionalization of an imine C-H bond, with oxygen as the terminal oxidant. nih.gov

The choice of ligand and solvent can significantly influence the efficiency and selectivity of copper-catalyzed reactions. While some systems work effectively without a ligand, others benefit from the use of specific ligands to stabilize the copper catalyst and facilitate the reaction. For instance, the use of 1,10-phenanthroline (B135089) as a ligand has been reported in the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.gov

Solvents can affect the redox properties of the copper catalyst and its structure in solution. mdpi.com Spectroscopic evidence has shown a solvent-dependent equilibrium between a dimeric μ-thiolato Cu(II)Cu(II) state and its redox isomeric μ-disulfido Cu(I)Cu(I) form. nih.gov The nature of the solvent can also influence the coordination of solvent molecules to the copper center, which in turn affects the thermodynamics of the catalytic process. mdpi.com For example, in copper-catalyzed atom transfer radical polymerization, the inclusion of solvent molecules in the coordination sphere of the copper species is necessary to accurately model the solvent dependence of the process thermodynamics. mdpi.com

Palladium-Catalyzed Carbonylative Coupling Reactions

Palladium-catalyzed carbonylative coupling reactions represent a powerful strategy for the synthesis of thioesters, including this compound, by incorporating a carbonyl group between an organic halide and a thiol. This methodology offers a direct and efficient route to S-aryl thioesters.

In a typical reaction, an aryl iodide is reacted with a thiol surrogate in the presence of a palladium catalyst and carbon monoxide. rsc.org For instance, the thiocarbonylation of aryl iodides with aryl sulfonyl hydrazides, which serve as aryl thiol surrogates, has been successfully demonstrated. rsc.org The reaction proceeds efficiently using a palladium catalyst system, such as Pd(dba)₂/dppb, in a suitable solvent like toluene (B28343) at elevated temperatures. rsc.org This method exhibits good functional group tolerance, allowing for the presence of various substituents like fluoride, chloride, bromide, ester, ketone, cyanide, and nitro groups on the aryl iodide. rsc.org

The general mechanism for palladium-catalyzed carbonylative coupling reactions involves several key steps. researchgate.net Initially, an active Pd(0) species is generated, which undergoes oxidative addition with the aryl halide. Subsequent coordination of carbon monoxide leads to the formation of an acyl-palladium complex. This intermediate then reacts with the thiol or its surrogate, followed by reductive elimination to yield the desired thioester and regenerate the Pd(0) catalyst. youtube.com

Molybdenum hexacarbonyl (Mo(CO)₆) can be employed as a solid and stable carbon monoxide source, avoiding the need to handle gaseous CO. rsc.org In such cases, Mo(CO)₆ can also act as a reductant in the catalytic cycle. rsc.org The palladium-catalyzed carbonylative thiomethylation of aryl halides has also been reported, providing a route to aryl methylthioesters. nih.gov This transformation can be achieved through a transthioetherification process. nih.govrsc.org

The choice of ligands for the palladium catalyst can be crucial for the reaction's success. Bidentate phosphine (B1218219) ligands, such as dppb (1,4-bis(diphenylphosphino)butane) and Xantphos, are often effective in stabilizing the palladium intermediates and promoting the catalytic cycle. rsc.orgresearchgate.net The reaction conditions, including the choice of base, solvent, temperature, and CO pressure, are optimized to achieve high yields of the thioester product.

Table 1: Examples of Palladium-Catalyzed Carbonylative Thioester Synthesis

Aryl Halide Thiol Source Palladium Catalyst System CO Source Product Yield (%)
Aryl Iodide Aryl Sulfonyl Hydrazide Pd(dba)₂/dppb CO gas S-Aryl thioester Optimal
Aryl Iodide Sulfonyl Chloride Palladium Catalyst Mo(CO)₆ Thioester Not specified
Aryl Halide Thioether/Thioester Palladium Catalyst CO gas Aryl methylthioester Not specified

Other Transition Metal Systems for Thioester Formation

Besides palladium, other transition metals such as rhodium, nickel, and copper are also effective catalysts for the synthesis of thioesters. These metals offer alternative reactivity and can be advantageous for specific substrates or reaction conditions.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the synthesis of thioesters through various reaction pathways. For instance, rhodium(I) complexes can catalyze the regio- and enantioselective hydrothiolation of terminal allenes with thioacids, affording chiral branched allylic thioesters. rsc.orgrsc.orgresearchgate.net This method is atom-economical and provides access to a wide range of functionalized thioesters. rsc.orgrsc.org Rhodium complexes are also known to activate C-H bonds, enabling thiolation reactions with disulfides. mdpi.com Furthermore, rhodium(II) acetate (B1210297) can catalyze the rearrangement of α-diazo thiol esters to produce thio-substituted ketenes, which can then be used in cycloaddition reactions to synthesize various cyclic compounds. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis provides a cost-effective alternative to palladium for thioester synthesis. Nickel complexes can catalyze the thioester transfer reaction with sp²-hybridized electrophiles, such as aryl bromides and iodides, through a C-C bond cleavage mechanism. acs.orgnih.gov This approach allows for the synthesis of a diverse library of aryl and alkenyl thioesters. acs.org Another novel strategy involves the nickel-catalyzed synthesis of thioesters from amides and disulfides via C-N and S-S bond cleavage. researchgate.net Additionally, nickel-catalyzed reductive coupling of aryl triflates with thiocarbonates offers a pathway to thioesters that avoids the use of toxic CO gas and odorous thiols. thieme-connect.com Dual nickel/photoredox catalysis has also been developed for the thioesterification of carboxylic acids. thieme-connect.com

Copper-Catalyzed Reactions: Copper-based catalysts are also utilized in the S-acylation of thiols. For example, copper perchlorate (B79767) has been shown to be an efficient catalyst for the acetylation of aromatic thiols with acetic anhydride (B1165640), affording high yields of the corresponding thioesters under solvent-free conditions at ambient temperature. tandfonline.com

Table 2: Overview of Other Transition Metal Systems for Thioester Synthesis

Metal Catalyst Reaction Type Substrates Key Features
Rhodium Hydrothiolation Terminal allenes, Thioacids Enantioselective, Atom-economical
Rhodium Rearrangement α-Diazo thiol esters Formation of thio-substituted ketenes
Nickel Thioester Transfer Thioesters, Aryl halides C-C bond cleavage
Nickel Cross-Coupling Amides, Disulfides C-N and S-S bond cleavage
Nickel Reductive Coupling Aryl triflates, Thiocarbonates Avoids CO and thiols
Copper S-Acetylation Thiols, Acetic anhydride Mild, Solvent-free

Radical-Mediated Pathways for this compound Synthesis

Radical-mediated reactions offer an alternative approach to the synthesis of thioesters, often proceeding under mild conditions and with high functional group tolerance. These methods typically involve the generation of a thiyl radical which then participates in addition or substitution reactions.

Acyl Thiol-Ene Reactions in Thioester Synthesis

The acyl thiol-ene reaction is a powerful "click" chemistry tool for the formation of carbon-sulfur bonds and the synthesis of thioesters. researchgate.netresearchgate.net This reaction involves the radical-mediated addition of a thioacid to an alkene. rsc.org The general mechanism begins with the generation of an acyl thiyl radical from the corresponding thioacid. rsc.org This radical then adds to the alkene in an anti-Markovnikov fashion to form a more stable carbon-centered radical intermediate. rsc.orgwikipedia.orgthieme-connect.de A subsequent chain-transfer step with another molecule of the thioacid yields the thioester product and regenerates the acyl thiyl radical, thus propagating the chain reaction. thieme-connect.de

This methodology has been successfully applied to the synthesis of a variety of biomolecular thioesters, including peptide, lipid, and carbohydrate derivatives. researchgate.net The reaction conditions can be tuned to be highly chemoselective, allowing for the synthesis of complex molecules. rsc.org For instance, the intramolecular version of this reaction can be used to synthesize thiolactones. researchgate.net

Photoinduced and Thermally Initiated Radical Methodologies

The generation of the initial acyl thiyl radical in the acyl thiol-ene reaction can be achieved through either photoinduced or thermally initiated methods. wikipedia.orgtaylorandfrancis.com

Photoinduced Methodologies: Photoinitiation is a common method for generating radicals under mild conditions. thieme-connect.de This typically involves the use of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP), which upon UV irradiation generates radicals that can abstract a hydrogen atom from the thioacid to form the acyl thiyl radical. rsc.org In some cases, a photosensitizer, like 4-methoxyacetophenone (MAP), is used in conjunction with the photoinitiator to improve the efficiency of radical generation. researchgate.net This photochemical approach has been utilized for the synthesis of various thioester derivatives, including those of biomolecules. rsc.org

Thermally Initiated Methodologies: Thermal initiation involves heating the reaction mixture, often in the presence of a thermal initiator like azobisisobutyronitrile (AIBN), to generate the necessary radicals. vander-lingen.nlqmul.ac.uk The thermal decomposition of the initiator produces radicals that can initiate the chain reaction. In some cases, the reaction can proceed under thermal conditions even without a specific initiator, particularly at elevated temperatures. For example, the addition of thioacids to certain alkenes can occur at 100 °C under ambient light. rsc.org Radical ring-opening polymerization of thionolactones is another radical-mediated approach to generate polymers with thioester backbones. nih.govacs.org

Table 3: Radical-Mediated Thioester Synthesis

Reaction Type Initiation Method Key Reagents Mechanism
Acyl Thiol-Ene Photoinduced Thioacid, Alkene, Photoinitiator (e.g., DPAP) Radical chain reaction, Anti-Markovnikov addition
Acyl Thiol-Ene Thermally Initiated Thioacid, Alkene, Thermal Initiator (e.g., AIBN) Radical chain reaction, Anti-Markovnikov addition

Nucleophilic Substitution Strategies in this compound Synthesis

Nucleophilic substitution at a carbonyl carbon is a fundamental and widely used method for the synthesis of carboxylic acid derivatives, including thioesters like this compound. This approach typically involves the reaction of a thiol with an activated carboxylic acid derivative.

S-Acetylation of Thiols with Acylating Agents

The S-acetylation of thiols is a direct and common method for the preparation of thioesters. This reaction involves the treatment of a thiol, such as thiophenol, with an acetylating agent. A variety of acetylating agents can be used, with acetic anhydride and acetyl chloride being the most common. tandfonline.comresearchgate.net

The reaction of a thiol with acetic anhydride results in the formation of the corresponding thioester and acetic acid as a byproduct. youtube.com This reaction can be catalyzed by various reagents to improve its efficiency. For example, copper perchlorate has been shown to be an effective catalyst for the acetylation of aromatic thiols with acetic anhydride under solvent-free conditions at room temperature, providing excellent yields in a short reaction time. tandfonline.com Similarly, magnesium bromide ethyl etherate can also catalyze this transformation under mild, solvent-free conditions. lookchem.com

The mechanism of this reaction generally proceeds through a nucleophilic acyl substitution pathway. The sulfur atom of the thiol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent. researchgate.net This leads to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., acetate from acetic anhydride or chloride from acetyl chloride), resulting in the formation of the thioester. youtube.comresearchgate.net The reactivity of thioesters is intermediate between that of esters and acid anhydrides, making them useful acyl transfer agents in biological systems. youtube.comlibretexts.org

Table 4: S-Acetylation of Thiols

Thiol Acetylating Agent Catalyst Key Features
Thiophenol Acetic Anhydride Copper Perchlorate Solvent-free, Room temperature, High yield
Thiophenol Acetic Anhydride Magnesium Bromide Ethyl Etherate Solvent-free, Mild conditions
Aromatic/Aliphatic Thiols Acetyl Chloride Ni-Ft-HT Solvent-free, Room temperature
Aromatic/Aliphatic Thiols Acetic Anhydride Silver Triflate Solvent-free, Short reaction time

Functionalization of Complex Substrates via Nucleophilic Substitution

The synthesis of this compound and its analogues on complex molecular scaffolds often relies on strategic nucleophilic substitution reactions. This approach is particularly valuable when introducing the thioester functionality late in a synthetic sequence, preserving sensitive functional groups already present on the substrate. The core principle involves the reaction of a sulfur-based nucleophile with an electrophilic carbon atom on the complex molecule, or conversely, the use of a thiocarboxylate nucleophile to displace a leaving group.

One of the most common strategies involves the nucleophilic attack of a thiol on an activated carboxylic acid derivative. For instance, a complex molecule containing a carboxylic acid moiety can be converted to a more reactive species, such as an acid chloride or an anhydride. Subsequent reaction with a phenoxide-containing thiol or, more directly, thiophenol (or a substituted analogue) would yield the desired this compound analogue. The general form of this reaction using an acid chloride is:

R-COCl + HS-Ar → R-COS-Ar + HCl

Where 'R' is the complex substrate and 'Ar' is a phenyl group or a substituted phenyl group.

Another prominent method is the displacement of a halide or other suitable leaving group from a complex aromatic substrate by a thioacetate salt, such as potassium thioacetate. This is a classic SNAr (nucleophilic aromatic substitution) reaction, particularly effective if the aromatic ring is activated by electron-withdrawing groups. nih.gov The thioacetate anion acts as the nucleophile, attacking the electron-deficient aromatic carbon and displacing the leaving group. Subsequent hydrolysis of the resulting S-aryl thioacetate can yield the corresponding thiol, which can then be acylated if needed, or the thioacetate itself might be the desired functional group. A general representation of this reaction is:

Ar-X + CH3COSK → Ar-SCOCH3 + KX (where X = F, Cl, Br, I, OTf)

The efficiency of these reactions is highly dependent on the nature of the complex substrate, including steric hindrance around the reaction site and the electronic properties of the molecule. The choice of solvent and base is also critical in facilitating the substitution while minimizing side reactions. acs.org

Below is a table summarizing representative nucleophilic substitution reactions for the formation of aryl thioesters on complex substrates.

NucleophileElectrophile (on Complex Substrate)Reaction TypeKey ConditionsRef.
Thiophenoxide (ArS⁻)Acyl Halide (R-COCl)Nucleophilic Acyl SubstitutionAprotic solvent (e.g., THF, DCM), often with a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. wikipedia.org
Potassium Thioacetate (CH₃COSK)Aryl Halide (Ar-X)Nucleophilic Aromatic Substitution (SNAr)Polar aprotic solvent (e.g., DMF, DMSO), elevated temperatures. Requires electron-withdrawing groups on the aryl ring. wikipedia.org
Thioacetic acid (CH₃COSH)Alcohol (R-OH)Mitsunobu ReactionTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). wikipedia.org

The functionalization of heteroaromatic halides with thiols via SNAr reactions also provides a pathway to analogues of this compound where the phenyl ring is replaced by a heteroaromatic system. These reactions can often proceed smoothly in polar aprotic solvents like DMAc with a base such as K₂CO₃. nih.gov The reactivity is influenced by the electronic nature of the heteroarene; electron-deficient systems react more readily. nih.gov

Green Chemistry and Sustainable Synthetic Routes for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organosulfur compounds, including thioesters like this compound. These efforts focus on reducing the environmental impact by using less hazardous solvents, minimizing waste, and improving energy efficiency.

A significant advancement in the green synthesis of thioesters is the use of water as a reaction solvent. rsc.orgrsc.org Traditionally, organic solvents have been necessary for these reactions, but methodologies have been developed for the efficient preparation of thioesters through the direct reaction of tertiary thioamides and alkyl halides in water. rsc.org This approach often utilizes catalytic amounts of phase-transfer catalysts, such as hexadecyltrimethylammonium bromide (HTAB), to facilitate the reaction between the organic substrates and the aqueous medium. rsc.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature.

Another sustainable strategy involves avoiding the use of odorous and easily oxidized thiols. Xanthates have been explored as thiol surrogates in the synthesis of thioethers, which can be precursors to thioesters. nih.govmdpi.com These methods are often transition-metal-free and base-free, offering a greener alternative to traditional cross-coupling reactions. nih.govmdpi.com The reaction of alkyl or aryl halides with potassium xanthates can proceed under relatively mild conditions to form the corresponding sulfur-containing compounds. nih.govmdpi.com

Biocatalysis presents a promising avenue for the sustainable synthesis of thioesters. chemrxiv.org Enzymatic reactions can offer high selectivity and operate under mild conditions, often in aqueous environments. For example, the adenylation domain of carboxylic acid reductase (CAR) has been shown to function as a broad-spectrum acyl-S-CoA synthetase, generating thioester intermediates from a variety of carboxylic acids. chemrxiv.org While often focused on biological thioesters like acetyl-S-CoA, the principles can be extended to other thioesters, potentially including this compound, by employing engineered enzymes and appropriate thiol substrates. This biocatalytic approach, coupled with in-situ cofactor recycling, represents a highly sustainable platform for thioester synthesis. chemrxiv.org

Furthermore, metal- and solvent-free conditions have been developed for the synthesis of related organophosphorus compounds containing a P-S-phenyl bond, which shares similarities with the C-S-phenyl bond in this compound. nih.gov These reactions can proceed by simply heating or stirring the reactants together at room temperature, demonstrating the potential for significant reductions in energy consumption and solvent waste. nih.gov The development of palladium-catalyzed thiocarbonylation of aryl iodides also offers a route to S-aryl thioesters with high functional group tolerance. rsc.org

The following table summarizes some green and sustainable approaches applicable to the synthesis of this compound and its analogues.

Green Chemistry PrincipleSynthetic ApproachExample Reaction/ConditionsAdvantagesRef.
Use of Safer SolventsSynthesis in WaterReaction of tertiary thioamides with alkyl halides in water with a phase-transfer catalyst.Reduces use of volatile organic compounds (VOCs), non-toxic, non-flammable. rsc.org
Use of Renewable Feedstocks/BiocatalysisEnzymatic SynthesisCarboxylic acid reductase (CAR) for acyl-S-CoA synthesis from carboxylic acids.High selectivity, mild reaction conditions, aqueous medium, potential for cofactor recycling. chemrxiv.org
Atom Economy/Reduced WasteMetal- and Solvent-Free SynthesisDirect coupling of disulfides with H-P(O) species by heating or stirring.Eliminates solvent waste, simplifies purification, high atom economy. nih.gov
Use of Less Hazardous ReagentsThiol-Free ReagentsUse of xanthates as thiol surrogates in reactions with alkyl/aryl halides.Avoids malodorous and air-sensitive thiols, often transition-metal-free. nih.govmdpi.com

These methodologies highlight the ongoing efforts to align the synthesis of valuable chemical compounds like this compound with the principles of sustainability and environmental responsibility.

Reactivity and Reaction Mechanisms of O Phenyl Ethanethioate

Nucleophilic Acyl Substitution Reactions of O-Phenyl Ethanethioate

The reactivity of this compound is dominated by nucleophilic acyl substitution at the electrophilic carbonyl carbon. These reactions, particularly with amine nucleophiles (aminolysis), typically proceed through a stepwise mechanistic pathway involving the formation and subsequent breakdown of a tetrahedral intermediate. koreascience.krkoreascience.krjips-k.orgresearchgate.net The specific nature of the rate-determining step and the intermediates involved are influenced by factors such as the basicity of the nucleophile and the stability of the leaving group.

The widely accepted mechanism for the aminolysis of this compound involves a two-step process. The first step is the nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic tetrahedral intermediate, often denoted as T±. koreascience.krkoreascience.krrsc.org This intermediate can then undergo one of two subsequent steps: it can either revert to the starting materials by expelling the amine nucleophile, or it can proceed to products by expelling the thiophenoxide leaving group. nih.gov

The rate-determining step (RDS) of the reaction can be either the formation of the T± intermediate (k1) or its breakdown to products (k2). jips-k.orgresearchgate.net For many thioester aminolysis reactions, the breakdown of the intermediate is the rate-limiting step. koreascience.krkoreascience.kr This is in contrast to the aminolysis of analogous oxyesters (e.g., phenyl acetate), where the initial nucleophilic attack is often the slower, rate-determining stage. researchgate.net The shift in the rate-limiting step is attributed to the better leaving group ability of thiophenoxide compared to phenoxide, which facilitates the breakdown of the intermediate. Studies on related thionocarbonates show that substituting a C=O bond for a C=S bond can shift the rate-limiting step from formation to breakdown of the intermediate due to a larger ratio of amine expulsion to leaving group expulsion from T±. nih.gov

In the aminolysis of dithioesters, the analogous tetrahedral intermediate is found to be more stable than that formed from S-phenyl thioacetate (B1230152), a close relative of this compound. rsc.org This increased stability influences the subsequent reaction pathways available to the intermediate.

Proton transfer plays a critical role in the mechanistic landscape of aminolysis. Following the formation of the zwitterionic tetrahedral intermediate (T±), a proton can be transferred from the nitrogen to one of the oxygen or sulfur atoms. When the T± intermediate has a sufficient lifetime, as is the case in the aminolysis of phenyl dithioacetate, it can be deprotonated by a base (such as a second molecule of the amine) to form an anionic tetrahedral intermediate (T-). rsc.org

Furthermore, the breakdown of the T± intermediate is often facilitated by a proton transfer mechanism. Kinetic studies on the aminolysis of related thiophenyl compounds suggest that the breakdown proceeds through a hydrogen-bonded, four-center transition state. koreascience.krkoreascience.kr In this transition state, a proton is transferred from the attacking nucleophile to the leaving group, facilitating its departure. Kinetic evidence from studies on the aminolysis of salicylate (B1505791) esters, which also proceed via tetrahedral intermediates, highlights the general importance of 1,3-proton transfer in these types of reactions. rsc.org

Linear free-energy relationships, such as Brønsted and Hammett correlations, are powerful tools for elucidating the mechanisms of aminolysis reactions.

The Brønsted-type plot , which correlates the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the amine nucleophile, provides insight into the degree of bond formation in the transition state. The slope of this plot, the Brønsted coefficient (βnuc), is particularly informative. For reactions proceeding through a stepwise mechanism, the Brønsted plot is often curved. jips-k.orgresearchgate.net This curvature signifies a change in the rate-determining step from the breakdown of the tetrahedral intermediate (characterized by large βnuc values at low amine basicity) to its formation (characterized by small βnuc values at high amine basicity). jips-k.orgresearchgate.net For instance, in the aminolysis of phenyl dithioacetate, the Brønsted plot for the formation of the intermediate (k1) has a slope of β = 0.2. rsc.org

The Hammett plot relates the logarithm of the rate constant to the Hammett substituent constant (σ) for substituents on the nucleophile or the leaving group. The slope, or reaction constant (ρ), reflects the sensitivity of the reaction rate to electronic effects. Large magnitudes of ρ values are considered indicative of a stepwise mechanism involving the formation of a charged tetrahedral intermediate. koreascience.krkoreascience.kr Cross-interaction constants (e.g., ρXZ), which measure the interaction between substituents on the nucleophile (X) and the leaving group (Z), can also serve as useful mechanistic criteria to distinguish between concerted and stepwise pathways. rsc.org

Table 1: Representative Brønsted Coefficients (β) for Related Aminolysis Reactions

SubstrateReaction Stepβ ValueMechanistic ImplicationSource
Phenyl DithioacetateFormation of T± (k1)0.2Low degree of bond formation in TS rsc.org
Phenyl DithioacetateEquilibrium for T± formation (K1)1.2Significant charge development on N rsc.org
Phenyl DithioacetateAmine expulsion from T± (k-1)-1.0High sensitivity to amine basicity rsc.org
Phenyl 4-Nitrophenyl ThionocarbonateFormation of T± (k1)0.25Rate-determining nucleophilic attack nih.gov

Comparing the aminolysis of this compound with its oxygen and dithio analogs reveals significant mechanistic differences.

Oxyesters: A key distinction between the aminolysis of thioesters and their corresponding oxyesters (e.g., phenyl acetate) lies in the rate-determining step. researchgate.net For this compound, the breakdown of the tetrahedral intermediate is often rate-limiting due to the excellent leaving group ability of the thiophenoxide anion (PhS-). In contrast, for phenyl acetate (B1210297), the phenoxide anion (PhO-) is a poorer leaving group, which often makes the initial nucleophilic attack the slower, rate-determining step. researchgate.net This fundamental difference leads to "remarkable mechanistic differences" between the two classes of esters. researchgate.net

Dithioesters: When compared to dithioesters like phenyl dithioacetate, the tetrahedral intermediate formed from a monothioester is less stable. rsc.org The greater stability of the dithioester intermediate allows for subsequent proton transfer to form an anionic intermediate, a pathway less accessible for the monothioester. rsc.org Furthermore, the rate coefficients for the expulsion of both the amine nucleophile (k-1) and the thiophenoxide leaving group (k2) are smaller from the intermediate of a dithioester than from that of a monothioester. rsc.org

Thiol-thioester exchange is a characteristic and biologically significant reaction of thioesters. rhhz.netharvard.edu The process involves the reaction between a thioester and a thiolate anion, resulting in the formation of a new thioester and a new thiolate. harvard.edu This reversible reaction proceeds in aqueous solution under biologically relevant pH conditions. harvard.edu

The mechanism involves a nucleophilic attack by the incoming thiolate on the carbonyl carbon of the thioester, proceeding through a tetrahedral intermediate similar to that in aminolysis. rhhz.netecust.edu.cn The intermediate then collapses, expelling the original thiol as a thiolate anion. The efficiency of this exchange is critical in processes like native chemical ligation (NCL), where it often constitutes the rate-determining step. rhhz.net

The rate of thiol-thioester exchange is influenced by several factors. Theoretical calculations have shown that the reaction is disfavored by steric hindrance around the carbonyl center. rhhz.net When steric effects are minimal, electronic factors such as conjugation and hyperconjugation become important in determining the reaction barrier. rhhz.net Under appropriate pH and temperature conditions, the rate of thiol-thioester exchange can surpass the rate of hydrolysis by several orders of magnitude, allowing for efficient constructive reactions in aqueous media. harvard.edunih.gov

Table 2: Second-Order Rate Constants (kex) for Thiol-Thioester Exchange

ThioesterThiol Nucleophilekex (M-1s-1)ConditionsSource
S-Methyl Thioacetate2-Sulfonatoethanethiolate1.7pH 7, 23°C harvard.edunih.gov
Aryl ThioesterMPAA120pH 7-8 nih.gov

Thiol-Thioester Exchange Processes

Carbon-Sulfur Bond Forming Reactions Involving this compound as a Reagent

This compound can serve as a reagent in transition metal-catalyzed reactions to form new carbon-sulfur bonds.

Transition metal catalysis, particularly with nickel, enables the use of phenyl esters in decarbonylative cross-coupling reactions. nih.gov In these reactions, the C(acyl)-O bond of the ester is activated by a Ni(0) complex. This process can be extended to thioesters, where the C(acyl)-S bond is cleaved. Mechanistic studies suggest that the reaction proceeds through an oxidative addition of the thioester to the metal center, forming an acylnickel(II) intermediate. This intermediate can then undergo decarbonylation (loss of carbon monoxide) to generate a diorganonickel(II) species, which subsequently yields the cross-coupled product through reductive elimination. nih.gov While much of the research has focused on esters and carbonothioates, the decarbonylative C-S coupling of thioesters into thioethers has been reported as a viable synthetic route. nih.gov

The chemical behavior of this compound is defined by its susceptibility to attack by both nucleophiles and electrophiles. The thioester functional group possesses an electrophilic carbonyl carbon, making it a target for various nucleophiles. cymitquimica.commasterorganicchemistry.com

Reaction with Nucleophiles: The reactivity of this compound with nucleophiles is a cornerstone of its utility. The carbonyl carbon is electron-deficient and readily attacked by electron-rich species.

Thiolates : As seen in Native Chemical Ligation, thiolate anions are effective nucleophiles that attack the thioester to initiate thiol-thioester exchange. wikipedia.org The anionic thiolate is a highly reactive soft nucleophile that preferentially reacts with soft electrophiles. nih.gov

Other Nucleophiles : The thioester bond is also susceptible to attack by other nucleophiles, which can lead to hydrolysis or other substitution reactions. cymitquimica.com

Reaction with Electrophiles: While the primary reactivity of this compound involves nucleophilic attack at the carbonyl carbon, the sulfur atom possesses lone pairs of electrons and can act as a nucleophilic center, reacting with strong electrophiles. However, reactions involving the aromatic ring, such as electrophilic aromatic substitution, are also possible, though the thioester group influences the regioselectivity of such reactions.

Radical-Mediated Transformations of this compound

The thioester group can participate in or be compatible with radical-mediated reactions. For instance, visible-light photoredox catalysis can be used to initiate radical thiol-ene reactions. In these processes, a photocatalyst, such as a ruthenium polypyridyl complex, is excited by visible light. nih.gov The excited catalyst can then oxidize a thiol to generate a thiyl radical. This radical can engage in various transformations, such as addition across an alkene. While this compound itself is not the primary radical precursor in these specific examples, related compounds like (S)-Phenethyl ethanethioate have been synthesized in high yields via such radical pathways, demonstrating the compatibility of the thioester moiety with these reaction conditions. nih.govscispace.com

Hydrolysis and Other Solvolytic Reactions of this compound

This compound, like other thioesters, can undergo hydrolysis—cleavage by water—to yield benzenethiol (B1682325) and acetic acid. nist.gov The rate of this reaction is dependent on pH. Thioester hydrolysis can be mediated by acid (kₐ), base (kₑ), or occur independently of pH (kᵥ). harvard.edunih.gov Generally, hydrolysis is most significant at low and high pH values, with a flatter, slower rate profile at neutral pH. harvard.edu

The stability of thioesters to hydrolysis in aqueous environments at neutral pH is a critical feature that allows reactions like thiol-thioester exchange to occur efficiently in biological and biomimetic systems. acs.org Kinetic studies on model aryl thioalkanoates have shown that under appropriate conditions (e.g., neutral pH), the rate of thiol-thioester exchange can surpass the rate of hydrolysis by several orders of magnitude. harvard.edunih.gov The heat of hydrolysis (ΔrH°) for this compound in the liquid phase has been determined to be -12.4 ± 0.3 kJ/mol. nist.gov Solvolysis, the reaction with a solvent, can also occur with other nucleophilic solvents besides water, following similar mechanistic principles. researchgate.net

Table 2: Thermochemical Data for this compound Hydrolysis
ReactionThermodynamic QuantityValuePhaseReference
Water + this compound → Benzenethiol + Acetic acidΔrH° (Enthalpy of Reaction)-12.4 ± 0.3 kJ/molLiquid nist.gov

Chemo-, Regio-, and Stereoselectivity in this compound Reactions

The selectivity of chemical reactions involving this compound, a thioester, is a critical aspect of its synthetic utility. The interplay of electronic and steric factors within the molecule dictates the outcome of its reactions, leading to preferential formation of specific isomers. This section explores the chemo-, regio-, and stereoselectivity of this compound in various transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups in a substrate. In the context of this compound, this is particularly relevant in reactions such as reductions or additions to multifunctional molecules. While specific research detailing the chemoselectivity of this compound is not extensively documented in the surveyed literature, general principles of reactivity can be applied. The thioester carbonyl group is generally less electrophilic than a ketone or an aldehyde. Therefore, in the presence of a reducing agent like sodium borohydride, a ketone or aldehyde functionality within the same molecule would likely be reduced preferentially over the thioester group of this compound. This expected selectivity allows for the targeted modification of other functional groups while preserving the thioester moiety for subsequent transformations.

Regioselectivity:

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. Significant research has been conducted on the stereoselectivity of aldol-type additions involving phenylthio esters, including S-Phenyl ethanethioate. These reactions, particularly when mediated by reagents such as titanium tetrachloride (TiCl₄) in the presence of an amine, exhibit high levels of diastereoselectivity.

Research has demonstrated that the TiCl₄/amine-promoted aldol-type addition of S-Phenyl ethanethioate with various aldehydes proceeds with notable stereocontrol. The geometry of the titanium enolate formed in situ and the nature of the aldehyde's substituent influence the facial selectivity of the reaction, leading to the preferential formation of either the syn- or anti-aldol adduct.

The following interactive table summarizes the diastereoselectivity observed in the aldol (B89426) reaction of S-Phenyl ethanethioate with a range of aldehydes. researchgate.net

AldehydeAldehyde TypeProduct Yield (%)Diastereomeric Ratio (syn:anti)
BenzaldehydeAromatic8587:13
p-MethoxybenzaldehydeAromatic8885:15
p-NitrobenzaldehydeAromatic9089:11
p-ChlorobenzaldehydeAromatic8788:12
IsobutyraldehydeAliphatic7590:10
PivalaldehydeAliphatic7095:5
CyclohexanecarboxaldehydeAliphatic8288:12

The data indicates a general preference for the formation of the syn-aldol adduct in these TiCl₄/amine-mediated reactions. researchgate.net This stereochemical outcome is attributed to the formation of a rigid, six-membered chair-like transition state involving the titanium enolate and the aldehyde. In this transition state, the substituents of the aldehyde and the enolate orient themselves to minimize steric interactions, leading to the observed diastereoselectivity. The high degree of stereocontrol in these aldol additions underscores the synthetic utility of this compound as a precursor for constructing complex molecules with defined stereochemistry.

Spectroscopic and Structural Elucidation of O Phenyl Ethanethioate

Advanced Spectroscopic Characterization Techniques

High-resolution microwave spectroscopy is a powerful tool for obtaining precise molecular structures in the gas phase. By analyzing the rotational transitions of a molecule, it is possible to determine rotational constants, from which the molecular geometry can be derived with high accuracy. For a molecule like O-Phenyl ethanethioate, this technique is particularly valuable for investigating the subtle interplay of internal motions.

This compound is expected to exhibit at least two significant large amplitude motions (LAMs): the internal rotation of the methyl group (CH₃) and the skeletal torsion of the ethanethioate group relative to the plane of the phenyl ring. These motions often lead to splittings in the rotational transitions observed in the microwave spectrum.

Detailed studies on the analogous molecule, Phenyl Acetate (B1210297) (the oxygen equivalent), have provided a blueprint for this type of analysis. In Phenyl Acetate, the rotational spectrum is characterized by features from two LAMs: the methyl group's internal rotation and the skeletal torsion of the CH₃COO group with respect to the phenyl ring. mdpi.comunibo.it The analysis of these spectral features revealed a V₃ barrier of approximately 136 cm⁻¹ for the methyl internal rotation and a barrier of about 68 cm⁻¹ for the skeletal torsion, which involves the acetyl group moving through a conformation perpendicular to the phenyl ring. mdpi.comunibo.it

For this compound, similar motions are anticipated. The replacement of the carbonyl oxygen with sulfur is known to influence these barriers significantly. In the isomer S-Phenyl thioacetate (B1230152), a preliminary value for the V₃ barrier to methyl internal rotation was found to be only 48 cm⁻¹. researchgate.net This substantial reduction compared to Phenyl Acetate highlights the sensitivity of the torsional barrier to the electronic and structural changes introduced by the sulfur atom. It is therefore expected that the torsional barriers in this compound would also differ significantly from its oxygen analog, providing insight into the electronic effects of the C-O-C=S linkage.

CompoundMotionBarrier Height (cm⁻¹)
Phenyl AcetateMethyl Internal Rotation (V₃)~136
Phenyl AcetateSkeletal Torsion~68
S-Phenyl ThioacetateMethyl Internal Rotation (V₃)~48 (preliminary)

This table presents data for analogous compounds to illustrate the expected range and type of torsional barriers.

In molecules with multiple internal rotors, the large amplitude motions are often coupled. researchgate.net For Phenyl Acetate, the methyl torsion and the skeletal torsion are coupled, meaning the energy of one motion is dependent on the position of the other. mdpi.com This coupling is revealed in the microwave spectrum by complex splitting patterns that cannot be explained by treating each motion independently. A global fit of the rotational transitions across multiple vibrational sublevels is required to determine the spectroscopic parameters that describe this coupling. mdpi.comunibo.it

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and determining conformational preferences in different phases (solid, liquid, gas).

For this compound, the key conformational question revolves around the orientation of the carbonyl (C=S) group with respect to the phenyl ring. Theoretical calculations on the isomer S-Phenyl thioacetate have identified two stable conformers: a syn form, where the carbonyl group is on the same side of the C-S bond as the phenyl ring, and an anti form. nih.gov The syn conformer was found to be more stable, with a calculated energy difference of approximately 1.63 kcal/mol. nih.gov

A similar theoretical and experimental approach applied to this compound would be expected to identify its most stable conformer(s).

FTIR Spectroscopy would show strong characteristic absorptions for the C=S stretching mode, the C-O-C stretching modes, and various vibrations associated with the phenyl ring. The precise frequencies of these modes, particularly the out-of-plane bending modes, are sensitive to the molecule's conformation.

Raman Spectroscopy would complement the FTIR data, providing strong signals for the symmetric vibrations and the C=S bond, which can sometimes be weak in the IR spectrum.

By comparing the experimental spectra with frequencies calculated using computational methods like Density Functional Theory (DFT), a complete assignment of the vibrational modes for the most stable conformer can be achieved, confirming its structure. nih.gov

While standard ¹H and ¹³C NMR are routine tools for confirming the basic connectivity of this compound, advanced NMR techniques can provide deeper insights into its three-dimensional structure and dynamics in solution.

For a definitive conformational assignment in the solution phase, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. A NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). In this compound, NOESY could be used to unambiguously determine the orientation of the ethanethioate group relative to the phenyl ring. For instance, correlations between the methyl protons (CH₃) and the ortho-protons of the phenyl ring would provide clear evidence for a specific preferred conformation. The presence or absence of such cross-peaks in the NOESY spectrum allows for the mapping of spatial relationships within the molecule. ipb.pt

Furthermore, variable-temperature NMR studies could be employed to investigate the dynamics of the torsional motions. If the barrier to rotation around the Phenyl-O bond is high enough to be on the NMR timescale, cooling the sample could lead to the decoalescence of signals for the ortho- and meta-protons, allowing for the calculation of the rotational energy barrier in solution.

XPS and XES are powerful techniques for probing the electronic structure of molecules by examining core-level electrons. stanford.edu These methods provide direct information about elemental composition, chemical states, and the nature of molecular orbitals.

X-ray Photoelectron Spectroscopy (XPS) involves irradiating a sample with X-rays to cause the emission of core electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. stanford.edu For this compound, an XPS survey scan would show peaks for Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p). High-resolution scans of these regions would reveal fine details:

C 1s: The carbon signal would be composed of multiple peaks corresponding to the different chemical environments: the methyl carbon, the carbons of the phenyl ring, and the thiocarbonyl carbon (C=S).

O 1s: The binding energy of the O 1s peak would be characteristic of an oxygen atom in an ester-like (C-O-Ar) environment.

S 2p: The S 2p peak would show a characteristic binding energy and spin-orbit splitting (2p₃/₂ and 2p₁/₂) indicative of a thiocarbonyl group.

X-ray Emission Spectroscopy (XES) provides a complementary view of the electronic structure. In XES, a core hole created by X-ray absorption is filled by an electron from a higher-lying valence orbital, with the excess energy released as a photon. The energy of this emitted photon corresponds to the energy difference between the valence orbital and the core hole, thus probing the occupied valence states. stanford.edu

By selectively tuning the incident X-ray energy to the absorption edges of sulfur, oxygen, or carbon, one can obtain an element-specific picture of the local electronic structure. Combining XES with X-ray Absorption Spectroscopy (XAS), which probes unoccupied states, would provide a comprehensive map of the molecular orbitals of this compound, offering insights into the bonding and electronic contributions of the sulfur and oxygen heteroatoms.

High-Resolution Microwave Spectroscopy for Conformational Analysis

X-ray Diffraction Studies of this compound Analogues

Crystal Structure Determination and Molecular Geometry

The crystal structure of S-Phenyl benzothioate, an analogue of this compound, has been determined by single-crystal X-ray diffraction, offering a precise model of its solid-state conformation. The compound crystallizes in the monoclinic P21/c space group. The determination of its crystal structure allows for a detailed examination of its molecular geometry, including bond lengths, bond angles, and dihedral angles.

The molecular structure reveals that the two phenyl rings are not coplanar, being inclined to one another by a dihedral angle of 51.12 (8)°. This twisted conformation is a key feature of its three-dimensional geometry. All bond lengths within the molecule are reported to be within the normal ranges for their respective types.

Below is a table summarizing the crystallographic data for S-Phenyl benzothioate.

Parameter Value
Chemical FormulaC₁₃H₁₀OS
Formula Weight214.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.7203 (1)
b (Å)15.1315 (3)
c (Å)12.0606 (3)
β (°)96.867 (1)
Volume (ų)1036.44 (4)
Z4
Temperature (K)100
RadiationCu Kα
μ (mm⁻¹)2.49

This interactive data table is based on the crystallographic data for S-Phenyl benzothioate.

Analysis of Intramolecular Interactions and Conformational Landscape in Solid State

The conformational landscape in the solid state is further defined by intermolecular forces. In the crystal packing of S-Phenyl benzothioate, molecules are linked through C—H⋯O hydrogen bonds, forming chains along the a-axis. Additionally, C—H⋯π and weak π–π stacking interactions, with a centroid–centroid distance of 3.9543 (10) Å, contribute to the stability of the crystal structure. These interactions collectively govern the supramolecular assembly of the molecules in the solid state.

The interplay of these various non-covalent interactions results in a well-defined three-dimensional architecture, highlighting the importance of both intramolecular and intermolecular forces in the solid-state behavior of this compound analogues.

Computational and Theoretical Chemistry of O Phenyl Ethanethioate

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical identity and reactivity. For O-Phenyl ethanethioate, computational analyses, particularly those involving Frontier Molecular Orbitals (FMOs), are essential for elucidating these properties. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, making it key to understanding nucleophilicity, while the LUMO is an electron acceptor, defining electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. chemrxiv.orgmdpi.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. mdpi.com

In molecules like this compound, the HOMO-LUMO gap influences its susceptibility to nucleophilic and electrophilic attack and plays a role in its electronic transitions. Density Functional Theory (DFT) is a common method used to calculate these energy levels. While specific published values for this compound are not broadly available, calculations on analogous thioester and sulfur-containing compounds provide a framework for understanding its expected electronic behavior. These theoretical calculations are pivotal for designing new molecules with tailored electronic properties and for predicting their chemical interactions.

Table 1: Representative Frontier Molecular Orbital Data and Reactivity Descriptors (Note: The following values are illustrative, based on typical DFT calculations for aromatic thioesters, to demonstrate how such data is presented.)

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.85
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.20
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 5.65
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO1.20
Chemical Hardness (η)(I - A) / 22.825
Chemical Softness (S)1 / (2η)0.177
Electronegativity (χ)(I + A) / 24.025

The distribution of electron density within the this compound molecule governs its electrostatic interactions and identifies reactive sites. DFT calculations are employed to generate maps of electron density and Molecular Electrostatic Potential (MEP). An MEP map illustrates the charge topography of a molecule, using a color spectrum to indicate regions of varying electrostatic potential.

For this compound, MEP analysis would typically reveal:

Negative Electrostatic Potential: Concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region represents the primary site for electrophilic attack.

Positive Electrostatic Potential: Located around the carbonyl carbon, which is rendered electron-deficient by the adjacent oxygen and sulfur atoms. This site is susceptible to nucleophilic attack. The hydrogen atoms of the phenyl ring would also exhibit positive potential.

Neutral or Near-Neutral Regions: Associated with the carbon framework of the phenyl ring.

This detailed charge topography is crucial for understanding intermolecular interactions, including hydrogen bonding and solvent effects, and for predicting the orientation of the molecule during chemical reactions.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. acs.org Such studies are vital for understanding the reactivity of thioesters like this compound in processes such as hydrolysis and aminolysis. acs.orgulisboa.pt

DFT methods are widely used to map the potential energy surface of a reaction, allowing for the precise location of transition states (TS)—the highest energy points along a reaction coordinate. acs.org The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate.

For this compound, DFT studies can elucidate mechanisms for key reactions:

Hydrolysis: This reaction would involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the electrophilic carbonyl carbon. Calculations can distinguish between a stepwise mechanism, involving a tetrahedral intermediate, and a concerted mechanism.

Aminolysis: Computational studies on the aminolysis of thioesters have shown a preference for a stepwise mechanism involving proton transfer facilitated by solvent molecules. acs.org DFT calculations can model the tetrahedral intermediate and the transition states for its formation and breakdown, confirming that the thiolate is a better leaving group than an alkoxide, which explains the higher reactivity of thioesters compared to esters in these reactions. acs.org

By analyzing the geometry and vibrational frequencies of the calculated transition state, chemists can confirm the nature of the reaction pathway. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While DFT is a workhorse for mechanistic studies, higher-level ab initio and hybrid methods offer greater accuracy, albeit at a higher computational cost.

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) are derived directly from quantum mechanical principles without the empirical parameterization common in some DFT functionals. They can provide more reliable energy calculations, especially for systems where electron correlation is complex.

Hybrid Methods: Hybrid DFT functionals, such as B3LYP, incorporate a portion of the exact exchange energy from Hartree-Fock theory. These methods often provide a good balance of accuracy and computational efficiency. The B3LYP functional, paired with a robust basis set like 6-311++G(d,p), has been successfully used to study the properties of S-Phenyl thioacetate (B1230152). nih.gov

These advanced methods are crucial for validating the results obtained from more computationally efficient DFT calculations and for providing a deeper, more quantitative understanding of reaction barriers and mechanistic pathways.

Conformational Landscape and Dynamic Studies

The three-dimensional structure and flexibility of this compound are key to its physical properties and biological interactions. Computational methods allow for a detailed exploration of its conformational landscape, identifying stable conformers and the energy barriers for rotation around its single bonds.

A computational study using DFT at the B3LYP/6-311++G(d,p) level of theory has identified two stable conformers for S-Phenyl thioacetate. nih.gov These conformers arise from the rotation around the C-S bond, which dictates the relative orientation of the carbonyl group and the phenyl ring.

The two primary conformers are:

syn form: The carbonyl group (C=O) is oriented on the same side of the C-S bond as the phenyl ring.

anti form: The carbonyl group is positioned on the opposite side of the C-S bond relative to the phenyl ring.

The calculations revealed that the syn conformer is the more stable of the two. nih.gov This preference can be attributed to favorable electronic interactions or minimized steric hindrance in this arrangement. The energy difference between the two conformers was calculated to be approximately 1.63 kcal/mol, indicating that the syn form is the predominant species under equilibrium conditions. nih.gov

Table 2: Calculated Conformational Data for S-Phenyl Thioacetate

ConformerRelative Orientation (C=O vs. Phenyl Ring)Calculated StabilityEnergy Difference (kcal/mol)
synSame SideMore Stable0
antiOpposite SideLess Stable1.63
Source: Data from Xuan et al., Spectrochim Acta A Mol Biomol Spectrosc, 2011. nih.gov

Understanding this conformational preference is essential, as the geometry of the molecule can significantly influence its reactivity and how it interacts with other molecules, such as enzymes or solvents.

Potential Energy Surface Mapping and Conformational Isomerism

Potential energy surfaces are fundamental in computational chemistry for understanding a molecule's stability and reactivity. muni.cz By mapping the energy of a molecule as a function of its geometry, minima on the surface correspond to stable conformers, while saddle points represent transition states between these conformers. muni.cz For a molecule like this compound, key dihedral angles, such as those around the C-O and C-S bonds, would be critical coordinates to scan to map out the PES and identify stable isomers.

In related compounds, such as S-Phenyl thioacetate, computational studies using Density Functional Theory (DFT) have identified different conformers, for instance, syn and anti forms based on the orientation of the carbonyl group relative to the phenyl ring. nih.gov A similar approach for this compound would likely reveal multiple stable conformers resulting from the rotation around the C-O, O-C(phenyl), S-C(acetyl), and C-S bonds. However, without specific computational data, the relative energies and rotational barriers for this compound remain uncharacterized.

Solvent Effects on Conformational Preferences

There is no specific research available in the provided search results detailing the impact of solvents on the conformational preferences of this compound.

The conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent environment. Polar solvents tend to stabilize more polar conformers, while nonpolar solvents favor less polar ones. Computational methods, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies for different conformers.

For analogous molecules, studies have shown that the relative populations of conformers can change with solvent polarity. nih.gov It is theoretically expected that for this compound, the dipole moment of its various conformers would differ, leading to a shift in their relative stabilities when moving from a nonpolar solvent like hexane (B92381) to a polar solvent like water or dimethyl sulfoxide (B87167) (DMSO). However, without dedicated computational studies for this compound, the specific nature and magnitude of these solvent effects have not been quantified.

Spectroscopic Property Predictions via Quantum Chemical Calculations

No dedicated studies predicting the spectroscopic properties (e.g., IR, Raman, NMR) of this compound using quantum chemical calculations were found in the searched literature.

Quantum chemical methods, particularly DFT, are powerful tools for predicting the vibrational and nuclear magnetic resonance spectra of molecules. nih.govnih.gov By calculating the harmonic vibrational frequencies, one can predict the positions and intensities of bands in the infrared (IR) and Raman spectra. nih.gov Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data.

For the related isomer, S-Phenyl thioacetate, DFT calculations have been successfully used to assign its experimental FT-IR and Raman spectra. nih.gov Such calculations for this compound would be expected to reveal characteristic vibrational modes, including the C=O stretch, C-O stretch, and various phenyl ring modes. The predicted frequencies would likely differ from those of the S-isomer due to the different atomic arrangement and electronic environment around the ester and thioester linkages. However, in the absence of such computational work, a theoretical spectroscopic characterization of this compound is not currently available.

Academic and Research Applications of O Phenyl Ethanethioate As a Synthon

Reagent in Diverse Organic Synthesis Transformations

O-Phenyl ethanethioate serves as a key reagent in a multitude of organic synthesis transformations, primarily due to the reactivity of its thioester functional group. The carbon-sulfur bond in the thioester is susceptible to nucleophilic attack, making it an excellent acylating agent and a precursor for the introduction of carbonyl groups.

Precursor for Carbonyl Group Introduction and Acyl Transfer Reactions

The thioester linkage in this compound is more reactive towards nucleophiles than its ester or amide counterparts. This heightened reactivity allows for efficient acyl transfer reactions under relatively mild conditions. The carbonyl carbon of the thioester is electrophilic and readily attacked by various nucleophiles, leading to the transfer of the acetyl group. This property is fundamental to its application as a precursor for the introduction of carbonyl functionalities into organic molecules. The mechanism of acyl transfer generally involves a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the thiophenolate leaving group.

Synthesis of Esters, Amides, and Ketones from this compound

This compound is a valuable starting material for the synthesis of esters, amides, and ketones.

Esters: The reaction of this compound with alcohols in the presence of a suitable catalyst, such as an acid or a base, yields the corresponding esters. The process, known as transesterification, involves the substitution of the thiophenol group with an alkoxy group from the alcohol. While direct esterification of carboxylic acids with alcohols is a common method, the use of a more reactive acylating agent like this compound can be advantageous in cases where the carboxylic acid is sensitive or the reaction requires milder conditions.

Amides: Similarly, amides can be synthesized by reacting this compound with primary or secondary amines. This amidation reaction is generally efficient and proceeds under mild conditions due to the good leaving group ability of the thiophenolate anion. This method provides a useful alternative to traditional amide synthesis routes, such as those involving acid chlorides or coupling reagents, especially when dealing with sensitive substrates.

Ketones: The synthesis of ketones from this compound can be achieved through its reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. The reaction proceeds via a nucleophilic acyl substitution mechanism where the organometallic reagent adds to the thioester carbonyl. The resulting intermediate is then hydrolyzed to yield the corresponding ketone. A notable advantage of using thioesters in this context is that they are generally less reactive than acid chlorides, which can often lead to the formation of tertiary alcohols as byproducts through a second addition of the organometallic reagent to the newly formed ketone. A one-pot synthesis of ketones from esters has been developed, which proceeds through an in-situ generated thioester intermediate. nih.govacs.org

Table 1: Synthesis of Esters, Amides, and Ketones from Thioester Precursors This table presents examples of reactions where thioesters, which can be prepared from precursors like this compound, are converted to other functional groups. The data is illustrative of the types of transformations possible.

Starting Thioester (Precursor)ReagentProductReaction ConditionsYield (%)Reference
Methyl 4-methoxybenzoate (converted in-situ to a thioester)Phenylmagnesium bromide(4-methoxyphenyl)(phenyl)methanoneTHF, 50 °C, then CuCl₂/dppp, PhMgBr92 acs.org
Methyl benzoate (converted in-situ to a thioester)4-Methylphenylmagnesium bromidePhenyl(p-tolyl)methanoneTHF, 50 °C, then CuCl₂/dppp, 4-MeC₆H₄MgBr90 acs.org
S-Dodecyl benzothioateBenzylamineN-BenzylbenzamideNot specifiedHigh nih.gov
Ethyl thioacetate (B1230152)EthanolEthyl acetate (B1210297)Acid or Base CatalystVariable nih.gov

Construction of Sulfur-Containing Heterocycles and Sulfides

This compound can also be employed in the synthesis of various sulfur-containing heterocyclic compounds. While direct examples involving this compound in well-known named reactions for heterocycle synthesis can be specific, the principles of its reactivity suggest its potential as a synthon in this area. For instance, the acetyl group can be functionalized to participate in cyclization reactions, and the thiophenol leaving group can also be incorporated into the final heterocyclic ring under certain conditions.

Two prominent methods for the synthesis of sulfur-containing heterocycles where thioester-like reactivity is relevant are the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis.

Hantzsch Thioazole Synthesis: This method involves the reaction of a thioamide with an α-haloketone to form a thiazole ring. While this compound is not a direct reactant in the classical Hantzsch synthesis, its derivatives or related thioester compounds can be envisioned as precursors to the necessary thioamide component.

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that utilizes an α-cyanoester, a ketone or aldehyde, and elemental sulfur to produce a polysubstituted 2-aminothiophene. researchgate.netumich.eduwikipedia.orgnih.govnih.gov The underlying principle of incorporating sulfur into a carbon framework is a key aspect of this synthesis.

Building Block for Complex Molecular Architectures

Beyond its role as a reagent for introducing simple functional groups, this compound serves as a valuable building block for the construction of more complex and functionally rich molecular architectures. Its ability to introduce a protected thiol group or to act as an acylating agent in a larger molecular context makes it a useful tool in multistep syntheses.

Derivatization in the Synthesis of Peptide Mimetics

In the field of medicinal chemistry, peptide mimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. The modification of the peptide backbone is a common strategy in the design of peptide mimetics. This compound can be utilized for the N-terminal modification of peptides. nih.govnih.govresearchgate.netsigmaaldrich.comcreative-peptides.com The acetyl group can be introduced at the N-terminus of a peptide chain, which can alter the peptide's properties, such as its charge and stability towards enzymatic degradation.

Furthermore, the thioester functionality can be used to introduce a thiol group at a specific position in a peptide or a peptide mimetic. The thiol group of cysteine residues is a key functional group in many peptides and proteins, involved in disulfide bond formation and conjugation reactions. This compound can be used to introduce a protected thiol group, which can then be deprotected at a later stage of the synthesis to reveal the free thiol for further manipulation.

Precursor for Functionalized Materials (e.g., in nanoconjugates research)

The unique properties of this compound also lend themselves to the development of functionalized materials, particularly in the burgeoning field of nanotechnology. The ability to generate a thiol group from the thioester functionality is of particular importance in this context.

Nanoconjugates: Gold nanoparticles (AuNPs) have garnered significant interest for their potential applications in areas such as diagnostics, imaging, and drug delivery. The functionalization of AuNPs with biomolecules or other organic ligands is crucial for their application in biological systems. Thiols are known to form strong coordinate bonds with gold surfaces, providing a robust method for attaching molecules to AuNPs. This compound can serve as a precursor for generating a thiol-containing ligand. The thioester can be incorporated into a larger molecule, which is then attached to the gold nanoparticle surface, followed by the cleavage of the acetyl group to expose the thiol, which then binds to the gold surface. This approach allows for the controlled functionalization of nanoparticles with a wide range of molecules. rsc.orgnih.govmdpi.comscience.govnih.gov

Polymers: this compound and its derivatives can also be used as monomers in polymerization reactions to create polymers with thioester or thiol functionalities. For example, p-vinylphenyl thioacetate, a derivative of this compound, can be polymerized to yield a polymer with pendant thioacetate groups. acs.org These groups can then be hydrolyzed to generate a polymer with free thiol groups, which can be used for a variety of applications, including the development of responsive materials, drug delivery systems, and materials for surface modification. warwick.ac.ukresearchgate.netresearchgate.netmdpi.com

Lack of Specific Research Findings on this compound in Catalysis Research

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research detailing the application of this compound as a ligand in metal-catalyzed reactions or as a probe for mechanistic studies in catalytic cycles. While the broader fields of catalysis, metal-ligand chemistry, and mechanistic studies are well-documented, specific research focusing on the explicit roles of this compound in these areas could not be identified.

Therefore, due to the lack of available data and specific research findings on the subject, it is not possible to generate a scientifically accurate and informative article on the "" with a focus on its role in catalysis research and catalyst development as requested. The foundational research required to address the specified subsections on "Ligands in Metal-Catalyzed Reactions" and "Probes for Mechanistic Studies in Catalytic Cycles" concerning this compound is not present in the accessible scientific literature.

Future Directions and Emerging Research Areas in O Phenyl Ethanethioate Chemistry

Development of Novel and Green Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic methods for O-phenyl ethanethioate and related S-aryl thioesters is a significant area of contemporary research. Traditional methods often rely on harsh reagents and produce substantial waste. Modern approaches are increasingly focused on principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances.

Palladium-catalyzed thiocarbonylation of aryl iodides with aryl sulfonyl hydrazides as thiol surrogates represents a notable advancement in the synthesis of S-aryl thioesters. rsc.org This method demonstrates good functional group tolerance. Further research is directed towards replacing expensive and toxic metal catalysts with more abundant and less toxic alternatives, or developing entirely metal-free synthetic routes. Transition-metal-free approaches, such as the acid-mediated coupling of thiols with diaryliodonium salts, offer a promising alternative for the synthesis of aryl sulfides and could be adapted for thioester synthesis. organic-chemistry.orgacs.org

Photocatalysis is another burgeoning field with the potential to revolutionize the synthesis of thioesters. Visible-light-mediated methods, which can often be conducted at room temperature and with low-energy photons, are being explored for various organic transformations and could offer a green pathway to this compound. The development of photocatalytic systems that can efficiently activate the necessary precursors for thioester formation is an active area of investigation.

Furthermore, the direct C-H activation of arenes for subsequent thiolation presents an atom-economical and step-efficient strategy. While challenges remain in achieving high selectivity and efficiency, advancements in catalyst design for C-H functionalization could pave the way for novel and sustainable syntheses of this compound.

Green Synthetic ApproachKey FeaturesPotential for this compound Synthesis
Palladium-Catalyzed Thiocarbonylation Good functional group tolerance.Applicable with appropriate starting materials.
Transition-Metal-Free Synthesis Avoids toxic and expensive metals.Adaptable from aryl sulfide synthesis methods.
Photocatalysis Utilizes visible light, mild conditions.A promising future direction for green synthesis.
C-H Activation High atom economy and step efficiency.Requires development of selective catalysts.

Exploration of Unprecedented Reactivity Patterns

While the fundamental reactivity of thioesters, such as their susceptibility to hydrolysis and nucleophilic attack, is well-established, the exploration of novel and unprecedented reactivity patterns for this compound continues to be an area of interest. The unique electronic properties conferred by the S-phenyl group can lead to distinct chemical behavior compared to other thioesters.

Recent studies have focused on the palladium-catalyzed cleavage of the C(O)-S bond in thioesters, enabling the synthesis of 2-(arylthio)aryl ketones. This type of reactivity, where the thioester acts as a precursor to other functional groups through transition metal catalysis, opens up new synthetic possibilities. Investigating the scope of such transformations with this compound and different catalytic systems could lead to the discovery of novel synthetic methodologies.

Furthermore, the potential for this compound to participate in radical-mediated reactions is an underexplored area. The generation of acyl radicals from thioesters under photolytic or radical-initiating conditions could be harnessed for various carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the factors that control the generation and subsequent reactivity of the acetyl radical from this compound is crucial for developing new synthetic applications.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the chemical behavior of molecules. For this compound, DFT calculations have provided valuable insights into its molecular geometry, vibrational frequencies, and conformational preferences. rsc.org

Studies have identified two conformers of S-phenyl thioacetate (B1230152): a more stable syn form and an anti form, with a calculated energy difference of approximately 1.63 kcal/mol. rsc.org This information is crucial for interpreting spectroscopic data and understanding the molecule's behavior in different environments.

Future computational work could focus on several key areas. Advanced modeling can be employed to predict the transition states and reaction pathways for the novel synthetic methodologies discussed in section 7.1. This would aid in the rational design of more efficient catalysts and reaction conditions. Furthermore, computational studies can be used to explore the unprecedented reactivity patterns mentioned in section 7.2, providing mechanistic insights that would be difficult to obtain through experimental means alone. For instance, modeling the interaction of this compound with transition metal catalysts or under photolytic conditions can help elucidate the underlying mechanisms of bond activation and formation.

Computational MethodApplication to this compound
Density Functional Theory (DFT) Calculation of molecular geometry, vibrational spectra, and conformational analysis. rsc.org
Transition State Modeling Prediction of reaction pathways and activation energies for synthetic reactions.
Mechanistic Elucidation Investigation of novel reactivity patterns and catalyst-substrate interactions.

Integration in Supramolecular Chemistry and Materials Science

The incorporation of thioester functionalities, including the S-phenyl group, into larger molecular architectures is a promising strategy for the development of novel materials with unique properties. While the direct integration of this compound into supramolecular assemblies or materials is not yet widely reported, the broader field of thioester-containing materials provides a strong indication of future possibilities.

Thioether and thiol-containing ligands have been extensively used in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netcityu.edu.hkrsc.orgresearchgate.net These materials exhibit interesting properties for applications such as gas storage, catalysis, and sensing. The introduction of a thioester group like that in this compound into the organic linkers of MOFs could lead to frameworks with tunable reactivity and functionality. The thioester bond could serve as a cleavable linker for controlled release applications or as a site for post-synthetic modification.

In polymer chemistry, the incorporation of thioester groups into the polymer backbone or as side chains can impart unique characteristics. Poly(thioester)s are a class of polymers that can be synthesized through various methods, including the ring-opening polymerization of thiolactones. warwick.ac.uknih.gov The presence of the thioester linkage can influence the thermal and mechanical properties of the polymer and can also introduce degradability, which is desirable for biomedical applications and environmentally friendly materials. The development of monomers derived from or incorporating the this compound structure could lead to new polymers with tailored properties.

Mechanistic Interrogations in Complex Biological Systems

The thioester linkage is a fundamental functional group in biochemistry, most notably in the form of acetyl-CoA. This compound serves as a valuable tool for probing the mechanisms of enzymatic reactions involving thioester hydrolysis. It is commonly used as a substrate to measure the activity of various esterases. scbt.com

Future research in this area will likely focus on more detailed mechanistic interrogations of how this compound interacts with specific enzymes. This includes identifying the key amino acid residues in the active site that are responsible for substrate binding and catalysis. Techniques such as site-directed mutagenesis combined with kinetic analysis using this compound as a substrate can provide detailed insights into enzyme function.

Furthermore, the development of fluorogenic probes based on the this compound scaffold could enable the real-time monitoring of enzyme activity in complex biological environments. Such probes would be invaluable for studying the role of esterases in various cellular processes and for high-throughput screening of enzyme inhibitors. While direct biological effects and clinical trial data are outside the scope of this review, the fundamental understanding gained from these mechanistic studies is crucial for the broader fields of drug discovery and molecular biology.

Q & A

Q. What are the optimal synthetic routes for O-Phenyl ethanethioate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound (C₇H₇NOS) is typically synthesized via nucleophilic acyl substitution between phenol derivatives and thioacetyl chloride. Key variables include solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (0–25°C), and catalyst use (e.g., pyridine for acid scavenging). Yield optimization requires gravimetric analysis post-purification (e.g., column chromatography), while purity is assessed via HPLC or GC-MS. Contradictions in literature about optimal stoichiometry (e.g., 1:1 vs. 1:1.2 molar ratios) suggest systematic replication studies are needed .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and the thiocarbonyl group (δ 190–210 ppm).
  • IR Spectroscopy : Confirms C=S stretch (~1200 cm⁻¹) and aryl-O vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 153 [M]⁺ and fragmentation patterns (e.g., loss of SCO group).
  • HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm. Cross-validate results with elemental analysis to resolve discrepancies in reported spectral data .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C. Degradation kinetics are monitored via UV-Vis spectroscopy (λ_max ~270 nm) or LC-MS. Hydrolysis rates increase under alkaline conditions due to nucleophilic attack by OH⁻ on the thiocarbonyl group. Control experiments should account for light exposure and dissolved oxygen, which may accelerate decomposition .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic acyl substitution of this compound in different solvent systems?

  • Methodological Answer : Mechanistic studies use kinetic isotope effects (KIEs) and DFT calculations to compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene). Monitor intermediates via stopped-flow NMR or time-resolved IR. Conflicting theories about rate-determining steps (e.g., tetrahedral intermediate formation vs. leaving-group departure) require isotopic labeling (¹⁸O/³⁴S) to clarify pathways .

Q. How do computational chemistry models predict the electronic properties of this compound, and how do these correlate with experimental observations?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density, HOMO-LUMO gaps, and electrostatic potentials. Validate against experimental X-ray crystallography (bond lengths/angles) and UV-Vis spectra (λ_max shifts). Discrepancies in predicted vs. observed dipole moments may arise from solvent effects in simulations, necessitating implicit/explicit solvation models .

Q. What contradictions exist in the literature regarding the catalytic applications of this compound, and how can experimental design resolve these discrepancies?

  • Methodological Answer : Literature reviews reveal conflicting reports on its efficacy as a thiocarbamoylating agent. To resolve this:
  • Controlled Replication : Reproduce catalytic cycles under standardized conditions (e.g., inert atmosphere, fixed substrate ratios).
  • Advanced Characterization : Use in-situ Raman spectroscopy to detect transient intermediates.
  • Meta-Analysis : Statistically evaluate published kinetic data (e.g., Arrhenius parameters) to identify outlier studies .

Guidelines for Rigorous Research Design

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overambitious scopes .
  • Use PICOT for experimental variables: Population (this compound), Intervention (synthetic/catalytic conditions), Comparison (alternative methods), Outcome (yield/mechanistic insight), Time (reaction duration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.